molecular formula C9H7N3O B12948379 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

Cat. No.: B12948379
M. Wt: 173.17 g/mol
InChI Key: JKOXUFLQVDSVCD-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a synthetically crafted fused heterocyclic compound of significant interest in medicinal chemistry and oncology research. This complex scaffold is structurally related to several classes of bioactive molecules, particularly azacarbazoles and other fused imidazo-derivatives, which have demonstrated notable biological properties. Research on analogous tricyclic and tetracyclic systems, such as benzo- and naphtho-imidazopyrimidinones, has shown potent anti-proliferative activity against various cancer cell lines, including A549 lung adenocarcinoma cells, by inducing cell cycle arrest at the G2/M phase . Furthermore, related pyrido-oxazinone compounds have been identified as apoptosis inducers in hepatocellular carcinoma (HCC) cells, functioning through the targeted inhibition of the NF-κB signaling pathway, a key regulator of oncogenesis and tumor survival . The synthesis of such complex polyheterocyclic frameworks often employs advanced catalytic methods, including silver-catalyzed domino reactions, which efficiently construct multiple rings and bonds in a single step . Researchers are exploring this compound and its derivatives as potential cytostatic agents and molecular tools for investigating disease mechanisms. This product is intended for research and further development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and conduct their own experiments to verify its properties and mechanisms of action for specific applications.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaene

InChI

InChI=1S/C9H7N3O/c1-2-10-5-7-8(1)13-6-12-4-3-11-9(7)12/h1-5H,6H2

InChI Key

JKOXUFLQVDSVCD-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CN=C2C3=C(O1)C=CN=C3

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of Amino and Carbonyl Precursors

One of the most effective methods involves the condensation of amino-substituted imidazo-pyridine derivatives with appropriate carbonyl compounds, followed by intramolecular cyclization to form the oxazine ring. This approach is supported by the synthesis of related fused oxazine systems, where:

  • Amino-functionalized heterocycles react with aldehydes or ketones.
  • The intermediate imine or Schiff base undergoes ring closure via nucleophilic attack by a hydroxyl or amino group.
  • The reaction is often facilitated by acid catalysis or thermal conditions.

This method benefits from operational simplicity, availability of starting materials, and high yields, as demonstrated in analogous pyrimido-oxazine syntheses.

Michael Addition and Dimroth-like Rearrangement

A more complex pathway involves Michael addition reactions followed by ring closure through Dimroth-like rearrangements. For example, in the synthesis of related pyrimido-oxazine derivatives:

  • An amino-oxazoline reacts with α,β-unsaturated aldehydes (e.g., acrolein) via Michael addition at the endocyclic nitrogen.
  • Subsequent intramolecular cyclization forms the fused oxazine ring.
  • The process may involve multiple Michael additions and hydrolysis steps, leading to the final heterocyclic framework.

This mechanism highlights the potential for constructing the fused imidazo-pyrido-oxazine system through stepwise nucleophilic additions and rearrangements.

Ring-Opening and Cyclization of Pyridone Precursors

Another approach uses ring-opening reactions of pyridone derivatives followed by cyclization to form the oxazine ring:

  • Starting from 5-acyl-4-pyrone-2-carboxylates, reaction with 2,2-dimethoxyethylamine under reflux conditions produces 4-pyridones.
  • Acidic treatment (e.g., aqueous HCl) deprotects and induces cyclization to form dihydropyrido-oxazine-1,8-diones.
  • Subsequent reactions with binucleophiles can extend the heterocyclic system, potentially leading to imidazo-fused oxazines.

This method is notable for its versatility and the ability to introduce various substituents by modifying the acyl group.

Crystallization and Solid-State Stability Studies

For pharmaceutical applications, the preparation of crystalline forms of 5H-Imidazo[1,2-c]pyrido[3,4-e]oxazine derivatives is crucial:

  • Crystallization from solvents such as hydrous ethanol or mixtures of chloroform and methanol yields stable solid forms.
  • Solid-state stability tests involve suspension heating and thermal analysis (DSC), ensuring the compound's integrity during storage and processing.

These methods are essential for obtaining pure, stable compounds suitable for further biological evaluation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Steps Conditions Yield Range Advantages References
Condensation and Cyclization Amino-imidazo-pyridine + aldehydes/ketones Imine formation, intramolecular cyclization Acid catalysis or thermal Moderate to high Simple, high purity, scalable
Michael Addition + Dimroth Rearrangement Amino-oxazoline + α,β-unsaturated aldehydes Michael addition, rearrangement, ring closure Room temp to reflux Moderate Mechanistically rich, selective
Ring-Opening of Pyridones + Cyclization 5-acyl-4-pyrone-2-carboxylates + 2,2-dimethoxyethylamine Ring-opening, deprotection, cyclization Reflux in toluene or MeCN, acidic hydrolysis 30–90% Versatile, allows substituent variation
Crystallization and Solid-State Preparation Synthesized compound Suspension heating, crystallization Hydrous ethanol, hot water N/A (purification step) Produces stable crystalline forms

Detailed Research Findings

  • Reaction Efficiency: The condensation and cyclization methods provide efficient routes with high yields and operational simplicity, making them suitable for scale-up synthesis.

  • Mechanistic Insights: The Michael addition and Dimroth-like rearrangement pathway elucidates the stepwise formation of the fused oxazine ring, offering opportunities to modify reaction intermediates for derivative synthesis.

  • Substituent Effects: The ring-opening approach demonstrates that the nature of the acyl substituent significantly influences reaction selectivity and yield, highlighting the importance of substrate design.

  • Pharmaceutical Relevance: Crystallization techniques ensure the production of stable, pure forms of the compound, critical for drug development and formulation.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Agents like hydrogen peroxide or TBHP.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Spectroscopic and Pharmacological Comparisons

Spectroscopic Behavior

  • NMR spectroscopy : Pyrido[1,2-c][1,3]oxazines exhibit distinct proton environments. For instance, 2-phenylpyrido[1,2-d][1,3,4]oxadiazine shows deshielded protons (δ 6.80–7.50 ppm) due to aromatic substituents, whereas hydrogenated analogs (e.g., perhydropyrido[1,2-c][1,3]oxazine) display upfield shifts . The target compound’s imidazole ring protons are expected near δ 7.0–8.5 ppm, comparable to imidazo[1,2-c]quinazoline .

Biological Activity

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex bicyclic structure that incorporates an imidazole and pyridine moiety. The synthesis of various derivatives has been reported, enhancing the understanding of structure-activity relationships (SARs). Efficient synthetic methods have been developed to produce these compounds with high yields and purity, facilitating further biological evaluations .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against colon carcinoma cells .
  • Antibacterial Activity : Some derivatives have shown moderate antibacterial activity against Gram-positive bacteria. However, the overall antibacterial efficacy remains limited compared to other classes of compounds .
  • Antiviral Activity : Preliminary data suggest potential antiviral properties against both DNA and RNA viruses. Specific derivatives have shown promising results in inhibiting viral replication in vitro .

Antiproliferative Activity

A series of experiments evaluated the antiproliferative effects of this compound derivatives on various human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
10Colon Carcinoma (HCT-116)0.4DNA intercalation
14Colon Carcinoma (HCT-116)0.7DNA intercalation
8Glioblastoma (LN-229)1.8Apoptosis induction

These findings indicate that the presence of specific substituents on the imidazo ring significantly enhances antiproliferative activity .

Antibacterial Activity

In evaluating antibacterial properties, certain derivatives were tested against a panel of bacterial strains:

CompoundBacterial StrainMIC (μM)
14E. coli32
-Staphylococcus aureusNo activity

While some compounds displayed moderate activity against E. coli, most showed no significant antibacterial effects .

Antiviral Activity

The antiviral potential was assessed through in vitro assays against a variety of viruses:

  • DNA Viruses : Compounds demonstrated effective inhibition of viral replication.
  • RNA Viruses : Some derivatives exhibited promising antiviral activity but require further investigation to elucidate their mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colon Cancer Study : A derivative was tested on HCT-116 cells and showed a remarkable IC50 value of 0.4 μM, indicating strong antiproliferative activity attributed to its ability to intercalate into DNA .
  • Antiviral Research : A study investigated the effects of various derivatives on viral replication in vitro and found that specific compounds inhibited replication effectively across different virus types .

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